2-Nitro-4-(trifluoromethyl)phenylacetic acid

概要

説明

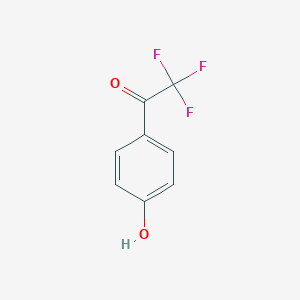

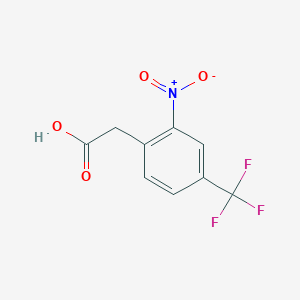

“2-Nitro-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6F3NO4 . It has a molecular weight of 249.15 . The compound is typically a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Nitro-4-(trifluoromethyl)phenylacetic acid” is1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“2-Nitro-4-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . The compound has a melting point range of 146 - 148 degrees Celsius .科学的研究の応用

Stability and Degradation Pathways

2-Nitro-4-(trifluoromethyl)phenylacetic acid, known for its degradation product from Nitisinone (NTBC), demonstrates varying stability under different environmental conditions such as pH, temperature, and exposure to ultraviolet radiation. Studies employing LC-MS/MS have shown that its stability increases with the pH of the solution. In acidic conditions, similar to gastric juice, it degrades into two major products, which include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and itself, both exhibiting considerable stability under studied conditions. This insight is crucial for understanding the environmental fate and potential risks associated with its use in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental Impact and Management

The environmental management implications of compounds like 2-Nitro-4-(trifluoromethyl)phenylacetic acid are significant, particularly in wastewater management. Free nitrous acid (FNA), closely related to nitrites like 2-Nitro-4-(trifluoromethyl)phenylacetic acid, is utilized in wastewater systems for its inhibitory effects on microorganisms. This approach helps in controlling sewer corrosion, odor, and enhancing nitrogen removal efficiency in wastewater treatment processes. Understanding the environmental behavior of such compounds is essential for optimizing wastewater management practices and mitigating potential environmental impacts (Duan, Gao, Li, Hamid, Jiang, Zheng, Bai, Bond, Lu, Chislett, Hu, Ye, & Yuan, 2019).

Toxicology and Environmental Safety

The broader environmental and ecological safety of chemicals related to 2-Nitro-4-(trifluoromethyl)phenylacetic acid, such as 2,4-D herbicide, underscores the need for comprehensive toxicological studies. These compounds, widely used in agriculture, pose potential risks to non-target organisms and ecosystems. Research underscores the importance of understanding the toxicological impacts of these compounds to ensure environmental protection and human health safety. The presence of such compounds in environmental matrices (soil, air, and water) near agricultural sites highlights the necessity for local mitigation strategies to prevent environmental contamination (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and avoiding contact with skin and eyes .

作用機序

Biochemical Pathways

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that this compound may also interact with pathways related to blood coagulation and inflammation.

Result of Action

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it may have effects on blood coagulation and inflammatory responses.

特性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDZAZPWJFTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169629 | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)phenylacetic acid | |

CAS RN |

1735-91-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitro-4-trifluorobenzyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。